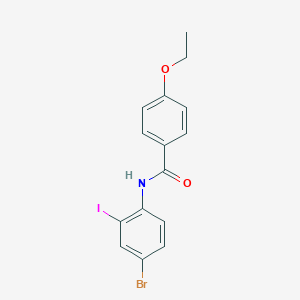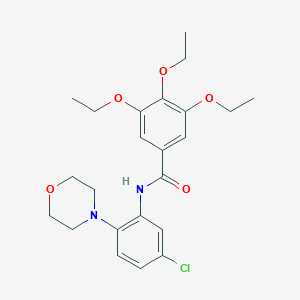![molecular formula C22H18N2O2S B283277 N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-methoxybenzamide](/img/structure/B283277.png)
N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMB and is known to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of BMB is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins involved in various biological processes. BMB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. BMB has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BMB has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. BMB has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. In addition, BMB has been shown to have anti-microbial effects by inhibiting the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BMB in lab experiments is its wide range of biological activities. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a useful tool for studying various biological processes. However, one of the limitations of using BMB in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cells and tissues, and caution should be taken when using it in experiments.
Future Directions
There are several future directions for the study of BMB. One area of research is the development of new synthetic methods for this compound. Another area of research is the identification of new biological activities and potential therapeutic applications for BMB. Additionally, the development of analogs and derivatives of BMB may lead to the discovery of new compounds with even greater biological activities and therapeutic potential.
Conclusion:
In conclusion, N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. While there are some limitations to using BMB in lab experiments, its potential benefits make it a valuable tool for studying various biological processes.
Synthesis Methods
The synthesis of BMB involves the reaction of 4-(1,3-benzothiazol-2-yl)benzylamine with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure BMB.
Scientific Research Applications
BMB has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. BMB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C22H18N2O2S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-3-methoxybenzamide |
InChI |
InChI=1S/C22H18N2O2S/c1-26-18-6-4-5-17(13-18)21(25)23-14-15-9-11-16(12-10-15)22-24-19-7-2-3-8-20(19)27-22/h2-13H,14H2,1H3,(H,23,25) |
InChI Key |
LZVAZNOABVZUAT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B283195.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]acetamide](/img/structure/B283199.png)
![2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone](/img/structure/B283200.png)
![2-{2-bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283204.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283208.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283210.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283211.png)


![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B283217.png)
![N-benzyl-2-[5-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B283218.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline](/img/structure/B283222.png)
![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B283223.png)